![molecular formula C21H22N4O7S3 B2945355 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 896017-03-1](/img/structure/B2945355.png)
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate
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Overview
Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H22N4O7S3 and its molecular weight is 538.61. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
One of the core components of the compound, 5-acetamido-1,3,4-thiadiazole , is structurally similar to acetazolamide, a well-known carbonic anhydrase inhibitor . This suggests that our compound may also act as an inhibitor of carbonic anhydrases, which are enzymes involved in the regulation of pH and fluid balance in various tissues. Potential applications include:
Anticonvulsant Activity
Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit anticonvulsant properties . This could be explored for:
Muscle Relaxant Properties
The thiadiazole component has also been associated with muscle relaxant activities . This could be beneficial in:
Aquaporin Interaction
Related compounds have been shown to interact with aquaporins, which are water channels in cell membranes . This interaction could lead to applications such as:
Mechanism of Action
Thiadiazole
is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Due to its mesoionic nature, thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . These compounds exert a broad spectrum of biological activities .
Acetazolamide
is a carbonic anhydrase inhibitor . It’s used in clinics as a diuretic and for the treatment of glaucoma . It increases cerebral blood flow .
properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S3/c1-4-25(5-2)35(29,30)16-8-6-14(7-9-16)19(28)32-18-11-31-15(10-17(18)27)12-33-21-24-23-20(34-21)22-13(3)26/h6-11H,4-5,12H2,1-3H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDSRZHBKZWYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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